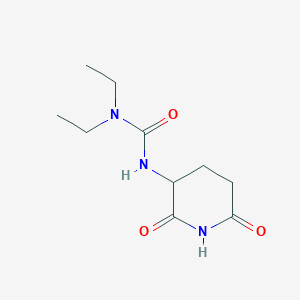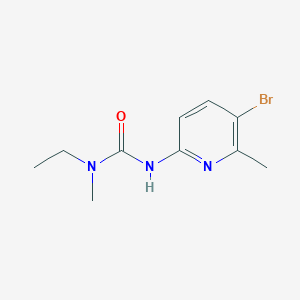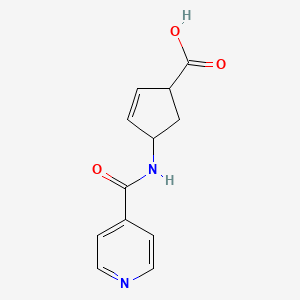![molecular formula C22H19ClN2O4 B7606114 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7606114.png)
4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-chlorophenoxyacetic acid is then converted to its acyl chloride derivative using reagents like thionyl chloride.
Amidation: The acyl chloride is reacted with 4-methoxyaniline to form the intermediate amide.
Final Coupling: This intermediate is then coupled with 4-aminobenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives.
科学研究应用
Chemistry
In chemistry, 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its specific interactions with biological molecules can be beneficial. Research may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, where it can inhibit or modulate their activity. The pathways involved depend on the specific biological context, but common targets could include kinases, proteases, or ion channels.
相似化合物的比较
Similar Compounds
4-[[2-(4-chlorophenoxy)acetyl]amino]benzamide: A structurally similar compound with slight variations in the substituents.
N-(4-methoxyphenyl)-4-aminobenzamide: Another related compound with differences in the acylation pattern.
Uniqueness
What sets 4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.
By understanding the detailed properties and applications of this compound, researchers can better harness its potential in their respective fields
属性
IUPAC Name |
4-[[2-(4-chlorophenoxy)acetyl]amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-19-12-8-18(9-13-19)25-22(27)15-2-6-17(7-3-15)24-21(26)14-29-20-10-4-16(23)5-11-20/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSESJZMKUSCFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-pyrazol-5-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7606042.png)
![6-[(2-amino-2-methylpropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B7606043.png)
![3-[(3-Hydroxy-6-methylpyridin-2-yl)methylamino]benzoic acid](/img/structure/B7606064.png)
![5-[(1,3,5-Trimethylpyrazol-4-yl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7606065.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-dimethylbenzamide](/img/structure/B7606083.png)
![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B7606086.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7606096.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7606108.png)
![3-tert-butyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7606123.png)
![2-[(5-Ethylthiophen-2-yl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606131.png)
![2-[Naphthalene-1-carbonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606136.png)
